molecular formula C10H12O B095943 3-Phenylbutyraldehyde CAS No. 16251-77-7

3-Phenylbutyraldehyde

Cat. No.: B095943
CAS No.: 16251-77-7
M. Wt: 148.2 g/mol
InChI Key: MYHGOWDLVRDUFA-UHFFFAOYSA-N
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Description

3-Phenylbutyraldehyde is an organic compound with the molecular formula C10H12O It is a colorless to pale yellow liquid with a distinct aromatic odor

Mechanism of Action

Target of Action

3-Phenylbutyraldehyde, also known as 3-Phenylbutanal, is a chemical compound that has been used in various studies. The primary target of this compound is cytochrome P450BM3-F87G , a monooxygenase enzyme . This enzyme plays a crucial role in the metabolism of drugs and other xenobiotics, and its interaction with this compound has been the subject of kinetic studies .

Mode of Action

The compound interacts with its target, cytochrome P450BM3-F87G, through a reaction involving hydrogen peroxide . This interaction results in the covalent modification of the heme cofactor of the monooxygenase . The exact nature of these modifications and the resulting changes in the enzyme’s activity are areas of ongoing research.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the metabolism of xenobiotics. As the compound interacts with cytochrome P450BM3-F87G, it potentially influences the enzyme’s ability to metabolize various substances

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. Given its interaction with cytochrome p450bm3-f87g, it can be inferred that the compound is likely metabolized in the liver, where this enzyme is abundant . The impact of these properties on the compound’s bioavailability is an area for future research.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modification of the heme cofactor of cytochrome P450BM3-F87G This modification could potentially alter the enzyme’s activity, influencing the metabolism of drugs and other xenobiotics

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity with hydrogen peroxide suggests that oxidative conditions could potentially enhance its activity Additionally, factors such as pH and temperature may also influence the compound’s stability and interaction with its target

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylbutyraldehyde can be synthesized through several methods. One common method involves the catalytic oxidation of styrene using an oxidizing agent such as hydrogen peroxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C.

Industrial Production Methods: In industrial settings, this compound is produced through the hydroformylation of styrene. This process involves the reaction of styrene with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst. The reaction is carried out at elevated temperatures (100°C to 150°C) and pressures (10 to 20 atmospheres) to achieve high yields.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form 3-Phenylbutyric acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to 3-Phenyl-1-butanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C to room temperature.

    Substitution: Grignard reagents in anhydrous ether at low temperatures.

Major Products Formed:

    Oxidation: 3-Phenylbutyric acid.

    Reduction: 3-Phenyl-1-butanol.

    Substitution: Various substituted phenylbutyraldehydes depending on the nucleophile used.

Scientific Research Applications

3-Phenylbutyraldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.

    Biology: The compound is used in studies involving enzyme kinetics and metabolic pathways.

    Medicine: this compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs.

    Industry: It is used in the production of flavors and fragrances due to its aromatic properties.

Comparison with Similar Compounds

  • 3-Phenylpropionaldehyde
  • 3-(4-Methoxyphenyl)propionaldehyde
  • 3-Phenyl-1-butanol
  • 2-Phenylpropionaldehyde
  • Phenylacetaldehyde
  • Hydrocinnamaldehyde

Comparison: 3-Phenylbutyraldehyde is unique due to its β-methyl group, which imparts distinct chemical reactivity and physical properties compared to its analogs. For example, 3-Phenylpropionaldehyde lacks the β-methyl group, resulting in different reactivity patterns in oxidation and reduction reactions. Similarly, 3-Phenyl-1-butanol, the reduced form of this compound, has different applications and properties due to the absence of the aldehyde group.

Properties

IUPAC Name

3-phenylbutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHGOWDLVRDUFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047098
Record name 3-Phenylbutyraldehyde
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Benzenepropanal, .beta.-methyl-
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CAS No.

16251-77-7
Record name 3-Phenylbutanal
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Record name 3-Phenylbutanal
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Record name Benzenepropanal, .beta.-methyl-
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Record name 3-Phenylbutyraldehyde
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Record name 3-phenylbutyraldehyde
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Record name 3-Phenylbutyraldehyd
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Record name 3-PHENYLBUTANAL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 3-Phenylbutanal influence its interaction with serine proteases like Subtilisin Carlsberg and α-chymotrypsin?

A1: Research explored the inhibitory potential of chiral aldehyde analogs, including 3-Phenylbutanal, against Subtilisin Carlsberg (SC) and α-chymotrypsin (CT) []. While the aldehyde group interacts with the catalytic serine, the study revealed that the presence of a methyl group at the C-3 position significantly affected binding affinity. Specifically, an (R)-methyl configuration enhanced binding to both enzymes compared to the achiral parent compound or the (S)-methyl isomer. This suggests that both SC and CT exhibit stereoselectivity towards 3-Phenylbutanal analogs, with a preference for the (R)-configuration at the C-3 stereocenter. This highlights the importance of stereochemistry in enzyme-inhibitor interactions.

Q2: Can you elaborate on the applications of 3-Phenylbutanal in the context of analytical chemistry?

A2: 3-Phenylbutanal, alongside other acetals, has been investigated for its potential use in synthesizing unsaturated ethers via catalytic splitting []. These ethers possess distinct odor properties and could be valuable in fragrance applications. The study focused on optimizing reaction conditions to achieve high selectivity towards ether formation, emphasizing the role of specific catalysts and reaction parameters.

Q3: How does 3-Phenylbutanal contribute to improving the olfactory profile of products?

A3: 3-Phenylbutanal, often referred to as "Trifernal" in the fragrance industry, plays a crucial role in enhancing the scent of various preparations []. It acts as one of many fragrance components blended to create specific olfactory experiences. The study highlights its inclusion alongside other aldehydes, free fatty acids, and a mix of compounds like alcohol monoterpenes, bicyclic epoxy-monoterpenes, and lactones. This complex formulation, incorporating various solvents, demonstrates the intricate art of fragrance development, where each ingredient contributes to the overall sensory profile.

Q4: What insights do we have regarding the enzymatic transformation of 3-Phenylbutanal?

A4: Research has focused on utilizing oxynitrilase enzymes to catalyze the transformation of substituted aldehydes, including 3-Phenylbutanal [, ]. This enzymatic approach offers a potentially greener and more selective route for modifying these compounds, leading to the formation of chiral cyanohydrins, which serve as versatile building blocks in organic synthesis. This highlights the growing interest in biocatalytic approaches for producing valuable chiral compounds.

Q5: What safety assessments have been conducted on 3-Phenylbutanal?

A5: The Research Institute for Fragrance Materials (RIFM) has conducted a comprehensive safety assessment of 3-Phenylbutanal []. While the specific details of the assessment are not provided in the abstract, this indicates that the compound's safety profile has been evaluated, which is crucial for its continued use in various applications, particularly in the fragrance industry.

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